1-Palmitoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1-Palmitoil-sn-glicero-3-fosfocolina es una lisofosfatidilcolina que contiene ácido palmítico. Es una lisofosfatidilcolina abundante que exhibe actividad proinflamatoria y se puede utilizar en el estudio de la aterosclerosis . Este compuesto también es conocido por su papel en varios procesos biológicos y se utiliza como sustrato para identificar, diferenciar y caracterizar las aciltransferasas de lisofosfatidilcolina .

Métodos De Preparación

1-Palmitoil-sn-glicero-3-fosfocolina se puede sintetizar a través de reacciones de hidrólisis de éster. Un método común implica la hidrólisis del éster de 1-hexadecanoil-sn-glicerol con un catalizador básico como el hidróxido de sodio o una enzima como la fosfolipasa A2 . El producto se purifica luego mediante métodos de ajuste del pH y extracción .

Análisis De Reacciones Químicas

Enzyme-Catalyzed Acyl Modifications

LysoPC 16:0 serves as a substrate for enzymatic acylation at the sn-2 position. Using Rhizomucor miehei lipase (RML), researchers achieved regioselective esterification and hydrolysis:

-

Hydrolysis : RML selectively removes the sn-1 palmitoyl group under anhydrous conditions, yielding glycerophosphocholine (GPC) .

-

Esterification : Deuterated palmitic acid (d31) is introduced to the sn-1 position using RML in toluene, with water activity controlled via LiCl equilibration .

Table 1: Enzymatic Reaction Parameters

| Reaction Type | Enzyme | Substrate | Product Purity | Yield | Reference |

|---|---|---|---|---|---|

| sn-1 Hydrolysis | RML lipase | LysoPC 16:0 | >96% regiopure | 85% | |

| sn-1 Esterification | RML lipase | GPC + palmitic acid-d31 | 96.4% POPC-d63 | 57 mg |

Table 2: Chemical Reaction Conditions

| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Oleic anhydride-d64 | DCM | RT | 47 h | POPC-d63 | 72% | |

| CDI + C16:0 | THF | 50°C | 24 h | 1,2-dipalmitoyl-PC | 65% |

Acyltransferase-Mediated Acyl Chain Incorporation

Rat liver microsomal acyltransferases exhibit selectivity for LysoPC 16:0:

-

Acyl Donor Preferences : Linoleoyl- and arachidonoyl-CoA react 38–47% faster than oleoyl-CoA at 0.16 mM LysoPC .

-

Concentration Effects : At 0.016 mM LysoPC, polyunsaturated acyl-CoAs show 174–187% higher activity .

Table 3: Acyltransferase Selectivity

| Acyl-CoA Donor | Relative Reaction Rate (0.16 mM) | Relative Reaction Rate (0.016 mM) | Reference |

|---|---|---|---|

| Oleoyl-CoA | 100% | 100% | |

| Linoleoyl-CoA | 138% | 274% | |

| Arachidonoyl-CoA | 147% | 287% |

Oxidative Degradation in Ambient Conditions

While LysoPC 16:0 lacks unsaturated bonds, its diacyl analogue (POPC) undergoes ozone-induced oxidation at C=C bonds in the sn-2 oleoyl chain . This suggests that unsaturated derivatives of LysoPC 16:0 would similarly degrade under low-level ozone (20 ppb), forming hydrophilic oxidation products .

Aplicaciones Científicas De Investigación

Biophysical Studies

POPC is frequently utilized as a model lipid in biophysical experiments. Its unique properties make it suitable for studying lipid bilayer dynamics and membrane interactions.

- Lipid Bilayer Formation : POPC is essential in forming lipid bilayers for various experimental setups, including neutron scattering studies to analyze membrane structure and dynamics .

- Phase Behavior Studies : The phase separation behavior of POPC has been investigated in combination with other lipids, providing insights into membrane fluidity and stability under different conditions .

Drug Delivery Systems

The ability of POPC to form liposomes makes it a valuable component in drug delivery formulations.

- Liposome Preparation : POPC is commonly used in the preparation of liposomes for encapsulating therapeutic agents. These liposomes can enhance the bioavailability and targeted delivery of drugs .

- Pharmaceutical Applications : Its role as an excipient in pharmaceutical formulations allows for improved solubility and stability of active pharmaceutical ingredients .

Cellular Interaction Studies

POPC's interactions with cellular membranes are crucial for understanding various biological processes.

- Cell Fusion Studies : POPC has been employed in studies involving the fusion of liposomes with human umbilical vein endothelial cells (HUVEC) to investigate intercellular signaling and clotting processes .

- Protein-Membrane Interactions : Research has demonstrated that POPC can facilitate studies on protein-membrane interactions, aiding in the understanding of enzyme activities and membrane protein functions .

Role in Inflammation and Disease Models

Recent studies have highlighted the involvement of oxidized forms of POPC in inflammatory responses.

- Proinflammatory Activity : Research indicates that oxidized derivatives of POPC can upregulate proinflammatory cytokines in macrophages, linking phospholipid metabolism to vascular inflammation . This suggests potential applications in studying atherosclerosis and other inflammatory diseases.

Synthesis and Modification

The synthesis of modified forms of POPC allows for tailored applications in research.

- Deuterated Variants : Perdeuterated versions of POPC are synthesized for advanced structural studies using neutron scattering techniques, providing insights into lipid bilayer properties at a molecular level .

- Enzymatic Assays : Modified phosphatidylcholines, including those derived from POPC, serve as substrates for enzymatic assays, aiding in the characterization of lipid-modifying enzymes .

Summary Table of Applications

Mecanismo De Acción

1-Palmitoil-sn-glicero-3-fosfocolina ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad Proinflamatoria: Mejora la secreción de citocinas proinflamatorias como IL-6, IL-1β, IL-12 y TNF-α en macrófagos M1 estimulados con LPS.

Estrés Oxidativo: Aumenta la producción de especies reactivas de oxígeno (ROS) y disminuye los niveles de proteína superóxido dismutasa (SOD) y óxido nítrico sintasa endotelial (eNOS).

Modulación Inmunitaria: Mejora la función de los neutrófilos, la eliminación bacteriana y la supervivencia en modelos de ratón de sepsis.

Comparación Con Compuestos Similares

1-Palmitoil-sn-glicero-3-fosfocolina es único debido a su composición específica de ácidos grasos y actividad biológica. Los compuestos similares incluyen:

1-Palmitoil-2-oleoil-sn-glicero-3-fosfocolina: Un lípido mayor en las membranas celulares eucariotas, importante para la fluidez de la membrana.

1-Palmitoil-2-estearoil-sn-glicero-3-fosfocolina: Utilizado en la construcción de liposomas para la administración de fármacos.

1-Miristil-2-palmitoil-sn-glicero-3-fosfocolina: Utilizado en la generación de micelas, liposomas y otras membranas artificiales.

Estos compuestos comparten estructuras similares pero difieren en su composición de ácidos grasos y actividades biológicas específicas.

Actividad Biológica

1-Palmitoyl-sn-glycero-3-phosphocholine (PC 16:0) is a phospholipid that plays a crucial role in cellular structure and function. It is a major component of biological membranes and has been studied for its various biological activities, including its effects on cell signaling, membrane dynamics, and potential therapeutic applications.

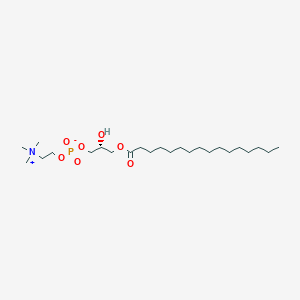

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C24H50NO7P

- Molecular Weight : 462.65 g/mol

- CAS Number : 17364-16-8

This compound consists of a glycerol backbone, two fatty acid chains (palmitic acid at the sn-1 position), and a phosphate group linked to choline. The structure contributes to its amphiphilic properties, making it essential for forming lipid bilayers in cell membranes.

Biological Functions

This compound exhibits several biological activities:

1. Membrane Integrity and Fluidity

- As a phospholipid, PC 16:0 is integral to maintaining the structural integrity and fluidity of cellular membranes. Its presence influences membrane permeability and the functionality of membrane proteins.

2. Cell Signaling

- Phosphatidylcholine derivatives are involved in various signaling pathways. They can act as precursors for bioactive molecules such as lysophosphatidylcholine (LPC), which has roles in inflammation and cell proliferation .

3. Neuroprotective Effects

- Research indicates that PC 16:0 may have neuroprotective properties. It can modulate neuroinflammation and support neuronal health, making it a candidate for therapeutic strategies against neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that modified phosphatidylcholines, including those containing palmitic acid, exhibit cytotoxic effects against various cancer cell lines. For example:

These findings suggest that the incorporation of palmitic acid into phosphatidylcholine enhances its antiproliferative activity compared to free fatty acids.

Role in Malaria Research

In studies focused on malaria, the addition of PC 16:0 to culture media was shown to promote the growth of Plasmodium falciparum, indicating its potential role as a growth factor for this parasite. This highlights its importance in understanding malaria biology and developing new treatments .

Neuroinflammation and Ghrelin

A study explored the interaction between ghrelin and microglial cells in the context of neuroinflammation. The presence of phosphatidylcholine derivatives like PC 16:0 was noted to influence microglial activation states, potentially leading to anti-inflammatory outcomes . This suggests therapeutic implications for conditions such as Alzheimer’s disease.

Cardiovascular Health

Research has linked phosphatidylcholine levels with cardiovascular health, particularly regarding their role in lipid metabolism and inflammation. Elevated levels of LPC derived from PC can be associated with cardiovascular diseases, indicating a need for further investigation into how manipulating these lipid levels might offer therapeutic benefits .

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914020 | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17364-16-8, 97281-38-4 | |

| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.